molecular formula C7H8N4 B15226913 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

Cat. No.: B15226913
M. Wt: 148.17 g/mol
InChI Key: UNEVUHVRMKZJKR-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused pyrazolo-pyridine ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Oxo derivatives of the parent compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile has found applications in several areas of scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
  • 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide
  • 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-methyl

Uniqueness

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-7-5-4-9-2-1-6(5)10-11-7/h9H,1-2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEVUHVRMKZJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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